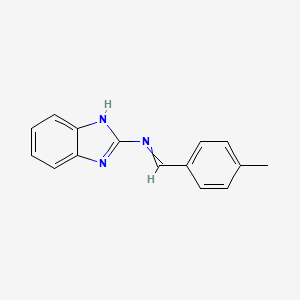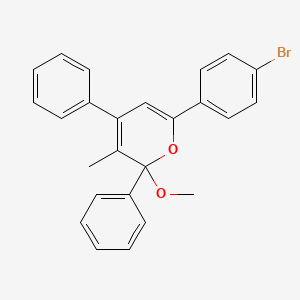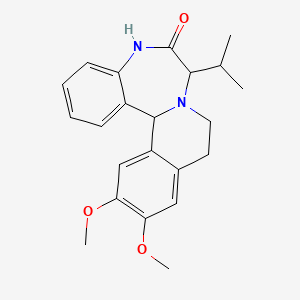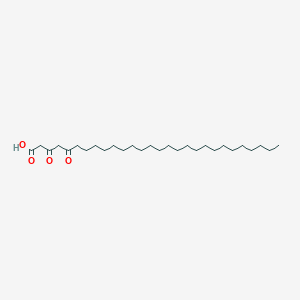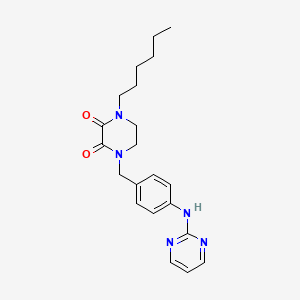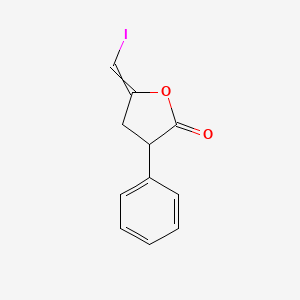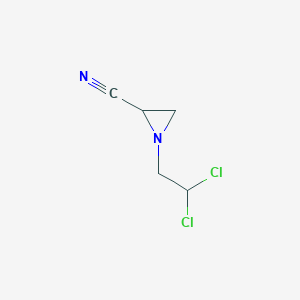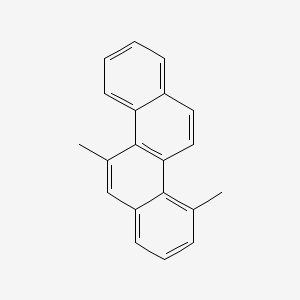
4,11-Dimethylchrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 4th and 11th positions of the chrysene structure. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 4,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysenequinones.
Reduction: Formation of dihydro- or tetrahydrochrysene.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4,11-Dimethylchrysene is primarily studied for its carcinogenic properties. It is used in cancer research to understand the mechanisms of PAH-induced carcinogenesis. The compound is also utilized in environmental studies to assess the impact of PAHs on ecosystems and human health .
In addition to cancer research, this compound is used in the study of metabolic pathways involving PAHs. Researchers investigate its metabolism in various organisms to identify potential biomarkers for exposure and to develop strategies for mitigating its harmful effects .
作用機序
The carcinogenicity of 4,11-Dimethylchrysene is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound undergoes enzymatic conversion to reactive intermediates, such as diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .
The molecular targets of this compound include DNA and various cellular proteins involved in cell cycle regulation and apoptosis. The pathways involved in its mechanism of action are primarily related to the activation of procarcinogens and the subsequent formation of DNA adducts .
類似化合物との比較
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- 1,11-Dimethylchrysene
Comparison: 4,11-Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its metabolic activation and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different carcinogenic activities due to variations in their metabolic pathways and the formation of different reactive intermediates .
特性
CAS番号 |
74869-40-2 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
4,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-12-14(2)20-17-9-4-3-7-15(17)10-11-18(20)19(13)16/h3-12H,1-2H3 |
InChIキー |
DSGIAQZVDMMNGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=C(C(=CC2=CC=C1)C)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


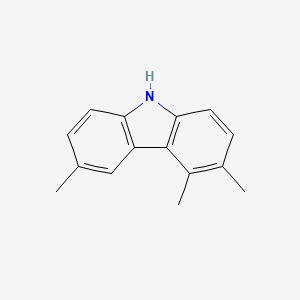

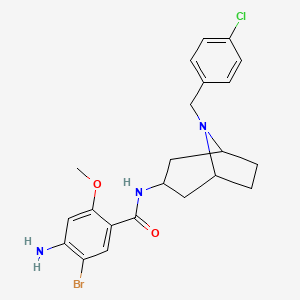
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)
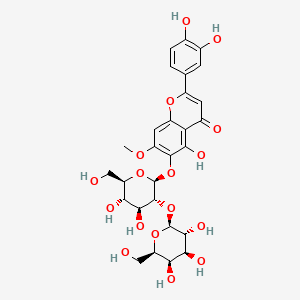

![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
